molecular formula C16H17N3O2 B13006222 1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13006222
M. Wt: 283.32 g/mol
InChI Key: MTPQMHOVQISLMO-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in binding to these targets, influencing the compound’s biological activity. The compound can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine and pyrimidine derivatives:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(2-methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H17N3O2/c1-11-17-14(12-5-3-2-4-6-12)9-15(18-11)19-8-7-13(10-19)16(20)21/h2-6,9,13H,7-8,10H2,1H3,(H,20,21)

InChI Key

MTPQMHOVQISLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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